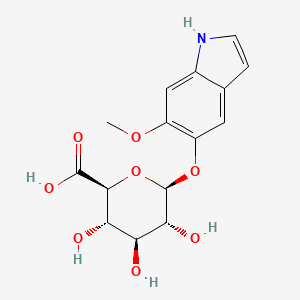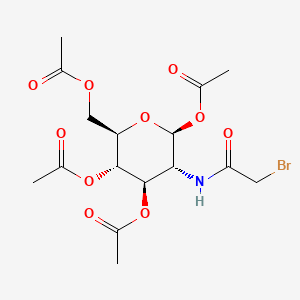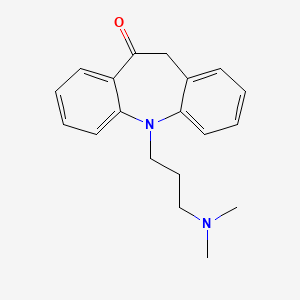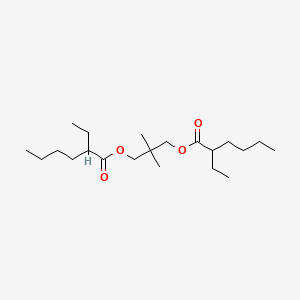![molecular formula C18H21N3O B1195234 2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine is a member of benzofurans.
Scientific Research Applications
Bioactivity and Pharmaceutical Synthesis
Benzofuro[3,2-d] pyrimidine derivatives, like 2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine, play a significant role in the synthesis of pharmaceuticals. These compounds have shown potential in areas such as antibiosis, anti-inflammatory, anticancer activities, inhibition of platelet aggregation, and enhancement of long-term memory (Xu Wei-ming, 2010).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of benzofuro[3,2-d] pyrimidine derivatives are essential for understanding their potential applications. Studies have explored various synthesis methods and analyzed the resulting structures through techniques like IR, NMR, and X-ray analysis. This is crucial for designing compounds with specific bioactivities and pharmacological properties (Denisa Tarabová et al., 2010), (Li Li et al., 2012).
Synthesis for Diverse Applications
Advanced synthesis methods have been developed for creating various benzofuro[3,2-d]pyrimidine derivatives. These methods aim for high yields and specific product characteristics, enabling the exploration of these compounds in diverse scientific and pharmaceutical applications (Hong-Mei Wang et al., 2019).
Novel Compounds and Biological Evaluation
The synthesis of new compounds and their subsequent biological evaluation is a key area of research. This includes investigating the antibacterial, antioxidant, and antitubercular activities of these compounds, providing insights into their potential therapeutic uses (Manoj N. Bhoi et al., 2016).
Pharmaceutical and Biological Properties
Studies on the pharmaceutical and biological properties of benzofuro[3,2-d] pyrimidine derivatives, such as their analgesic properties and COX inhibition, are important for understanding their potential as therapeutic agents. These studies involve synthesizing various derivatives and testing their effectiveness in biological models (I. Ukrainets et al., 2015), (A. Abu‐Hashem et al., 2020).
properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-ethyl-4-(3-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H21N3O/c1-3-15-19-16-13-8-4-5-9-14(13)22-17(16)18(20-15)21-10-6-7-12(2)11-21/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
InChI Key |
KKDYLHGEMMJKFV-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C(=N1)N3CCCC(C3)C)OC4=CC=CC=C42 |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCCC(C3)C)OC4=CC=CC=C42 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)









![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)


![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195174.png)